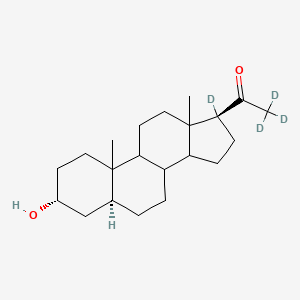

5a-Pregnan-3a-ol-20-one-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5α-Pregnan-3α-ol-20-one-d4: is a deuterated analog of 5α-Pregnan-3α-ol-20-one, a neurosteroid that acts as a positive allosteric modulator of the γ-aminobutyric acid (GABA) A receptor (GABAA).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5α-Pregnan-3α-ol-20-one-d4 typically involves the deuteration of 5α-Pregnan-3α-ol-20-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions .

Industrial Production Methods: Industrial production of 5α-Pregnan-3α-ol-20-one-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5α-Pregnan-3α-ol-20-one-d4 undergoes various chemical reactions, including:

Oxidation: Conversion to 5α-Pregnan-3α,20-dione using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: Reduction to 5α-Pregnan-3α-ol-20-one using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reactions to introduce halogen atoms at specific positions using reagents like N-bromosuccinimide (NBS)

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: NBS in carbon tetrachloride (CCl4) under UV light

Major Products:

Oxidation: 5α-Pregnan-3α,20-dione.

Reduction: 5α-Pregnan-3α-ol-20-one.

Substitution: Halogenated derivatives of 5α-Pregnan-3α-ol-20-one

Scientific Research Applications

Chemistry: 5α-Pregnan-3α-ol-20-one-d4 is used as a reference standard in analytical chemistry for the quantification of neurosteroids in biological samples using techniques such as mass spectrometry .

Biology: In biological research, this compound is used to study the role of neurosteroids in modulating GABAA receptor activity and their effects on neuronal excitability and synaptic transmission .

Medicine: 5α-Pregnan-3α-ol-20-one-d4 has potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression due to its modulatory effects on GABAA receptors .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting GABAA receptors and other related pathways .

Mechanism of Action

5α-Pregnan-3α-ol-20-one-d4 exerts its effects by acting as a positive allosteric modulator of GABAA receptors. It binds to specific sites on the receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .

Comparison with Similar Compounds

5β-Pregnan-3α-ol-20-one (Pregnanolone): Another neurosteroid with similar modulatory effects on GABAA receptors

5α-Pregnan-3β-ol-20-one: A stereoisomer with different physiological effects

5-Pregnen-3β-ol-20-one: A precursor in the biosynthesis of other neurosteroids

Uniqueness: 5α-Pregnan-3α-ol-20-one-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. The incorporation of deuterium atoms also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

2,2,2-trideuterio-1-[(3R,5S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17+,18?,19?,20?,21?/m0/s1/i1D3,17D |

InChI Key |

AURFZBICLPNKBZ-OWFJAXHNSA-N |

Isomeric SMILES |

[2H][C@@]1(CCC2C1(CCC3C2CC[C@@H]4C3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14111237.png)

![3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111248.png)

![ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate](/img/structure/B14111252.png)

![2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111258.png)

![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B14111263.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B14111265.png)

![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111270.png)

![(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine;hydrochloride](/img/structure/B14111278.png)

![sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14111280.png)

![4-[2-(7-Heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid](/img/structure/B14111293.png)

![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111297.png)